Ácido 4-amino-4-fenilbutanoico

Descripción general

Descripción

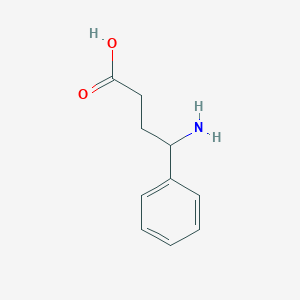

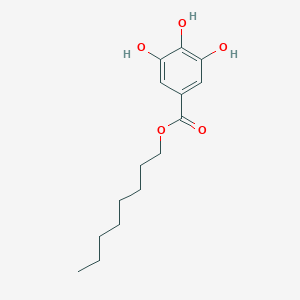

4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .

Molecular Structure Analysis

The molecular structure of 4-Amino-4-phenylbutanoic acid consists of a phenyl group attached to a four-carbon chain, with an amino group on the fourth carbon .Physical And Chemical Properties Analysis

4-Amino-4-phenylbutanoic acid is a solid at room temperature. It has a predicted melting point of 259.02°C and a predicted boiling point of 332.3°C at 760 mmHg. Its predicted density is 1.2 g/cm³, and it has a refractive index of n20D 1.56 .Aplicaciones Científicas De Investigación

Estudios de neurotransmisión

Ácido 4-amino-4-fenilbutanoico: a menudo se estudia como un precursor para la síntesis de análogos del ácido gamma-aminobutírico (GABA) . Estos análogos son importantes en el estudio de la neurotransmisión, ya que el GABA es el principal neurotransmisor inhibitorio en el sistema nervioso central. La investigación en esta área puede conducir a una mejor comprensión de los trastornos neurológicos y al desarrollo de nuevos tratamientos.

Síntesis de polímeros

Este compuesto tiene aplicaciones potenciales en la ciencia de los polímeros debido a su capacidad para formar polímeros . Los polímeros derivados del ácido 4-amino-4-fenilbutanoico podrían tener propiedades únicas adecuadas para aplicaciones industriales, como la creación de nuevos materiales con resistencias mecánicas o térmicas específicas.

Agentes antimicrobianos

Se han explorado modificaciones del ácido 4-amino-4-fenilbutanoico para mejorar las actividades antimicrobianas y anti-biopelícula selectivas de los péptidos . Esto es particularmente relevante en el desarrollo de nuevos tratamientos contra las bacterias resistentes a los medicamentos, ofreciendo una estrategia prometedora para combatir los patógenos resistentes.

Inhibición del estrés del retículo endoplásmico

Los derivados del ácido 4-amino-4-fenilbutanoico, como el ácido 4-fenilbutírico (4-PBA), se han utilizado como inhibidores selectivos del estrés del retículo endoplásmico (ERS) . El ERS está implicado en diversas enfermedades, como la diabetes, el cáncer y los trastornos neurodegenerativos. Inhibir el ERS puede ser una estrategia terapéutica para estas afecciones.

Desarrollo de péptidos bioactivos

La sustitución de aminoácidos en péptidos bioactivos con derivados del ácido 4-amino-4-fenilbutanoico puede resultar en propiedades mejoradas . Por ejemplo, la sustitución de residuos de leucina en péptidos antimicrobianos puede aumentar su selectividad y reducir la citotoxicidad, haciéndolos más efectivos como agentes terapéuticos.

Agentes neuroprotectores

La investigación sobre los análogos del GABA derivados del ácido 4-amino-4-fenilbutanoico puede conducir al desarrollo de agentes neuroprotectores . Estos agentes podrían usarse potencialmente para tratar enfermedades neurodegenerativas protegiendo las neuronas del daño o la muerte.

Mecanismo De Acción

Target of Action

4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . The primary targets of this compound are the GABA receptors in the brain .

Mode of Action

Phenibut is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

Phenibut affects the GABAergic pathway, which is one of the major inhibitory neurotransmission pathways in the brain . By acting as a GABA B receptor agonist, it enhances the inhibitory effects of GABA in the brain . This results in decreased neuronal excitability, which can lead to effects such as sedation, anxiolysis, and mood enhancement .

Pharmacokinetics

Phenibut is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . It has a minimal metabolism in the liver, and its metabolites are inactive . The onset of action of Phenibut has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . It is excreted in the urine, with 63% of the dose being unchanged .

Result of Action

The molecular and cellular effects of Phenibut’s action include decreased neuronal excitability, leading to sedation, anxiolysis, and mood enhancement . Some studies also report antineoplastic properties of Phenibut, showing that it can promote growth arrest and apoptosis of cancer cells .

Action Environment

The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of Phenibut. Additionally, factors such as diet, individual metabolism, and concurrent use of other medications can also influence the action and efficacy of Phenibut .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Amino-4-phenylbutanoic acid is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Cellular Effects

The cellular effects of 4-Amino-4-phenylbutanoic acid are primarily related to its role as a GABA B receptor agonist . It has been found in dietary supplements and is sold for a variety of uses, including sleep, stress reduction, and nootropic (“smart pill”) effects .

Molecular Mechanism

The molecular mechanism of 4-Amino-4-phenylbutanoic acid involves its action as a GABA B receptor agonist . This means it binds to GABA B receptors, mimicking the action of the neurotransmitter GABA, which is known to inhibit neuronal activity .

Temporal Effects in Laboratory Settings

The onset of action of 4-Amino-4-phenylbutanoic acid has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours .

Metabolic Pathways

It is known that amino acids play a crucial role in various metabolic pathways, including those involved in the synthesis of proteins, hormones, and other biomolecules .

Transport and Distribution

It is known that amino acids are transported across cell membranes by specific transport proteins .

Subcellular Localization

The localization of a molecule within a cell can have significant effects on its activity or function .

Propiedades

IUPAC Name |

4-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLDIVWWGHNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307224 | |

| Record name | 4-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-60-5 | |

| Record name | 4-Amino-4-phenylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-amino-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1011-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)